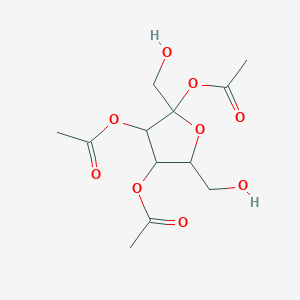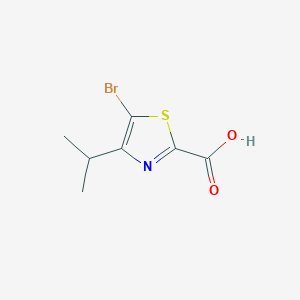
5-Bromo-4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid is a heterocyclic organic compound featuring a thiazole ring substituted with a bromine atom, an isopropyl group, and a carboxylic acid functional group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Isopropylation: The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced via carboxylation of the thiazole ring using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, forming ketones or alcohols.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 5-Bromo-4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid ketone.
Reduction: Formation of 5-Bromo-4-(propan-2-yl)-1,3-thiazole-2-carboxylic alcohol.
Substitution: Formation of 5-Amino-4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Bromo-4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Thiazole derivatives are known to inhibit the growth of various microorganisms, making them valuable in the development of new antibiotics .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Thiazole derivatives have shown promise in treating conditions such as cancer, inflammation, and infections .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its reactivity and stability make it a versatile intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The thiazole ring can interact with nucleic acids, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Propan-2-yl)-1,3-thiazole-2-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-1,3-thiazole-2-carboxylic acid: Lacks the isopropyl group, affecting its solubility and interaction with biological targets.
5-Bromo-4-methyl-1,3-thiazole-2-carboxylic acid: The methyl group instead of the isopropyl group alters its steric and electronic properties.
Uniqueness
5-Bromo-4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid is unique due to the combination of its bromine atom, isopropyl group, and carboxylic acid functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H8BrNO2S |
|---|---|
Molekulargewicht |
250.12 g/mol |
IUPAC-Name |
5-bromo-4-propan-2-yl-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C7H8BrNO2S/c1-3(2)4-5(8)12-6(9-4)7(10)11/h3H,1-2H3,(H,10,11) |
InChI-Schlüssel |
MOXYSROCNLBDQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(SC(=N1)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


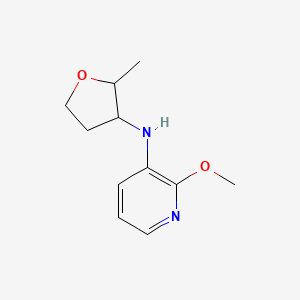
![4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL](/img/structure/B13325705.png)
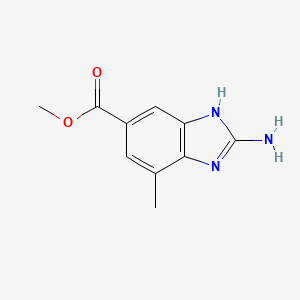

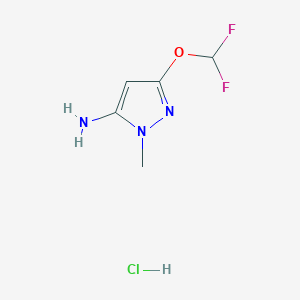
![5'-(tert-Butoxycarbonyl)-2',4',5',6'-tetrahydrospiro[cyclopropane-1,7'-pyrazolo[4,3-c]pyridine]-3'-carboxylic acid](/img/structure/B13325731.png)
![3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole hydrochloride](/img/structure/B13325738.png)
![(1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane](/img/structure/B13325740.png)
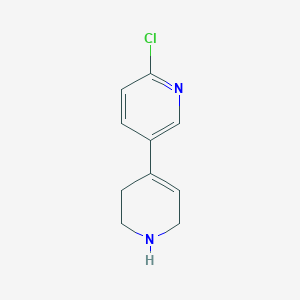
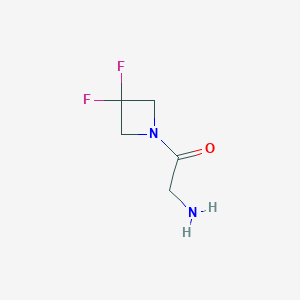


![5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole](/img/structure/B13325770.png)
